Ambenoxan
Overview
Description
Ambenoxan is a centrally acting skeletal muscle relaxant. It is known for its effectiveness in various animal models, including mice, rats, rabbits, dogs, and monkeys, without causing loss of the righting reflex . This compound does not exhibit peripheral neuromuscular blocking properties and has been shown to reduce or eliminate decerebrate rigidity in rabbits .
Preparation Methods
The synthesis of Ambenoxan involves the reaction of 2-aminomethyl-1,4-benzodioxane with β-methoxyethoxy ethyl chloride. The reaction is typically carried out by heating the mixture at 160°C for 2 hours. After cooling, the reaction mixture is treated with chloroform and a solution of potassium carbonate in water. The chloroform layer is then separated, and the aqueous layer is extracted with chloroform .
Chemical Reactions Analysis
Ambenoxan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Substitution: this compound can undergo substitution reactions, particularly involving the amino group.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ambenoxan has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of skeletal muscle relaxants.
Biology: this compound is used in research involving the central nervous system and its effects on muscle relaxation.
Medicine: The compound is studied for its potential therapeutic applications in conditions requiring muscle relaxation.
Industry: This compound is used in the development of new skeletal muscle relaxants and related compounds.
Mechanism of Action
Ambenoxan exerts its effects by acting on brain and spinal mechanisms. It produces skeletal muscle flaccidity without causing loss of the righting reflex when administered orally or parenterally to various animal models. The compound does not have peripheral neuromuscular blocking effects and significantly reduces or eliminates decerebrate rigidity in rabbits .
Comparison with Similar Compounds
Ambenoxan is unique compared to other skeletal muscle relaxants due to its central action and lack of peripheral neuromuscular blocking properties. Similar compounds include:
Baclofen: A centrally acting muscle relaxant that also acts on the central nervous system but has different molecular targets.
Diazepam: A benzodiazepine that acts as a muscle relaxant through its effects on the central nervous system.
Tizanidine: Another centrally acting muscle relaxant with a different mechanism of action.
This compound stands out due to its specific action on brain and spinal mechanisms without affecting peripheral neuromuscular function .
Properties
CAS No. |
2455-84-7 |
---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2-methoxyethoxy)ethanamine |
InChI |
InChI=1S/C14H21NO4/c1-16-8-9-17-7-6-15-10-12-11-18-13-4-2-3-5-14(13)19-12/h2-5,12,15H,6-11H2,1H3 |
InChI Key |
IRDXKUVPWPVZMA-UHFFFAOYSA-N |
SMILES |
COCCOCCNCC1COC2=CC=CC=C2O1 |
Canonical SMILES |
COCCOCCNCC1COC2=CC=CC=C2O1 |
Appearance |
Solid powder |
Key on ui other cas no. |
2455-84-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1617-99-8 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ambenoxan ambenoxan hydrochloride WB 4109 WB-4109 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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